molecular formula C16H25N3O4S B2716869 1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1421459-22-4

1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2716869
CAS No.: 1421459-22-4
M. Wt: 355.45
InChI Key: SYEBBIQFYRPYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of morpholine, thiazepane, and pyrrolidine rings within its structure contributes to its diverse chemical reactivity and biological activity.

Scientific Research Applications

1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of 1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione are voltage-gated sodium and calcium channels as well as GABA transporters . These targets play a crucial role in the transmission of nerve impulses in the body.

Mode of Action

This compound interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, leading to changes in the electrical activity of the neurons.

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with the transmission of nerve impulses. By inhibiting the voltage-gated sodium and calcium channels, it disrupts the normal depolarization and repolarization processes that occur during the transmission of nerve impulses . This can lead to downstream effects such as changes in the excitability of neurons and alterations in neurotransmitter release.

Result of Action

The molecular and cellular effects of this compound’s action include changes in neuronal excitability and alterations in neurotransmitter release. These changes can have various effects depending on the specific neurons and circuits involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of morpholine, succinimide, and a suitable aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c20-14-2-3-15(21)19(14)11-16(22)18-4-1-9-24-12-13(18)10-17-5-7-23-8-6-17/h13H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEBBIQFYRPYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.